1-Methylindole-4-Carboxamide: Technical Profile & Synthetic Utility
1-Methylindole-4-Carboxamide: Technical Profile & Synthetic Utility
Executive Summary
1-Methylindole-4-carboxamide (CAS: 1869869-40-8) represents a critical pharmacophore in modern medicinal chemistry. Unlike the ubiquitous indole-2- and indole-3-substituted derivatives, the indole-4-carboxamide scaffold offers a unique vector for molecular interaction, frequently utilized to target ATP-binding pockets in kinases (e.g., JAK, CDK) and allosteric sites in viral capsid proteins.
This guide provides a comprehensive analysis of the molecule’s physicochemical properties, validated synthetic pathways, and its strategic application in Structure-Activity Relationship (SAR) campaigns. It is designed for researchers requiring high-fidelity data for lead optimization and synthetic planning.
Physicochemical Profile
The 4-position of the indole ring provides a distinct exit vector compared to the natural tryptamine (C3) lineage. The N-methyl group at position 1 serves two primary functions: it eliminates a hydrogen bond donor (HBD), thereby improving membrane permeability, and it blocks metabolic glucuronidation at the indole nitrogen.
Table 1: Core Chemical Specifications
| Property | Value | Context/Relevance |
| Chemical Name | 1-Methyl-1H-indole-4-carboxamide | IUPAC nomenclature |
| CAS Number | 1869869-40-8 | Primary identifier |
| Molecular Formula | C₁₀H₁₀N₂O | Small molecule fragment |
| Molecular Weight | 174.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~1.2 - 1.5 | Favorable lipophilicity for CNS/Cell penetration |
| H-Bond Donors | 1 (Amide NH₂) | Critical for hinge-region binding in kinases |
| H-Bond Acceptors | 2 (Amide O, Indole N) | Interaction with backbone residues |
| Topological Polar Surface Area | ~43 Ų | Predictive of good oral bioavailability |
| Physical State | Off-white to pale yellow solid | Light sensitive; store at -20°C |
Synthetic Methodologies
Synthesis of 1-methylindole-4-carboxamide requires navigating the regioselectivity of the indole ring. Direct electrophilic aromatic substitution usually favors C3. Therefore, synthesis typically relies on pre-functionalized precursors or de novo ring construction.
Validated Synthetic Route (The "Carboxylate" Approach)
The most robust route for scale-up involves the methylation of commercially available methyl indole-4-carboxylate followed by amidation. This avoids the harsh conditions of cyanation on 4-bromoindole.
Step-by-Step Protocol
Phase A: N-Methylation
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Reagents: Methyl indole-4-carboxylate (1.0 eq), Cs₂CO₃ (1.5 eq), MeI (1.2 eq), DMF (anhydrous).
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Procedure: Dissolve starting material in DMF (0.5 M). Add Cs₂CO₃ and stir for 15 min. Dropwise add MeI at 0°C. Warm to RT and stir for 2 hours.
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Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over Na₂SO₄.[1]
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Yield: Typically >90%.
Phase B: Saponification (Hydrolysis)
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Reagents: 1-Methyl-indole-4-carboxylate (from Phase A), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (3:1:1).
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Procedure: Stir the mixture at ambient temperature (25°C) for 4–6 hours. Monitor by LCMS for disappearance of ester.
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Workup: Acidify to pH 3–4 with 1N HCl. The acid intermediate (1-methylindole-4-carboxylic acid) will precipitate. Filter and dry.
Phase C: Amidation (The Carboxamide Formation)
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Reagents: Acid intermediate (1.0 eq), CDI (1,1'-Carbonyldiimidazole) (1.2 eq), NH₄OH (excess) or NH₃ in MeOH.
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Procedure:
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Dissolve acid in anhydrous DMF.
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Add CDI and stir at RT for 1 hour (CO₂ evolution observed) to form the active acyl-imidazole.
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Add aqueous ammonia (28%) or 7N NH₃/MeOH. Stir for 2 hours.
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Purification: Precipitate with water or purify via flash chromatography (DCM/MeOH gradient).
Pathway Visualization
The following diagram illustrates the logical flow of synthesis and the alternative "Bromo-Indole" route which is less preferred due to palladium cost but useful for late-stage diversification.
Figure 1: Comparative synthetic pathways. Route A (Top) is preferred for gram-scale synthesis due to milder conditions.
Medicinal Chemistry Applications
The 1-methylindole-4-carboxamide motif is not merely a passive scaffold; it acts as a bioisostere for benzamides and purines.
Kinase Inhibitor Design (The "Hinge Binder")
In many kinase inhibitors (e.g., JAK, CDK, GSK-3β), the inhibitor must form hydrogen bonds with the "hinge region" of the ATP-binding pocket.
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Mechanism: The amide nitrogen (NH₂) acts as a donor to the backbone carbonyl of the hinge residue. The amide carbonyl (C=O) acts as an acceptor from the backbone NH.
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Why 1-Methyl? The N1-methyl group projects into the solvent-accessible region or a hydrophobic pocket (depending on binding mode), preventing the indole NH from acting as a non-specific donor and reducing polarity to improve blood-brain barrier (BBB) penetration.
Viral Capsid Assembly Modulators (CAMs)
Research into Hepatitis B Virus (HBV) has utilized indole-carboxamides.
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Application: These molecules bind to the core protein dimer-dimer interface.
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Structural Logic: The 4-carboxamide provides the necessary rigid geometry to lock the capsid protein in an aberrant conformation, preventing correct viral assembly.
Diagram: Interaction Logic
Figure 2: Pharmacophoric mapping of the scaffold showing key interaction points.
Experimental Validation Protocols
Quality Control: NMR Characterization
To validate the synthesis of 1-methylindole-4-carboxamide, the following ¹H NMR signals (DMSO-d₆) are diagnostic:
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Amide Protons: Two broad singlets (or one broad hump) typically between δ 7.0–8.0 ppm.
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N-Methyl: A sharp singlet at δ ~3.8–3.9 ppm (integrating to 3H).
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Indole C2/C3: Two doublets or multiplets in the aromatic region (δ 6.5–7.5 ppm), distinct from the benzene ring protons.
Solubility & Stability Assay
Before biological testing, the compound must be assessed for aqueous stability.
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Preparation: Prepare a 10 mM stock in DMSO.
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Dilution: Dilute to 50 µM in PBS (pH 7.4).
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Analysis: Incubate at 37°C. Analyze aliquots at T=0, 1h, 4h, 24h via HPLC-UV (254 nm).
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Expectation: The amide bond is generally stable at physiological pH. Instability suggests hydrolysis to the acid (check retention time shift).
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with analogous indole-amides.
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GHS Classification:
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Handling: Use a fume hood. Avoid dust formation.[3][4][5][6]
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Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.
References
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Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from
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PubChem. (2025).[7][8] 1-Methyl-1H-Indole-4-Carboxylic Acid (CID 14987287).[8] National Library of Medicine. Retrieved from
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ChemicalBook. (2024). Synthesis of 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from
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Medicines for Malaria Venture. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Retrieved from
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MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Retrieved from
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